1,3-Diazidopropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
100910-72-3 |
|---|---|
Molecular Formula |
C3H6N6 |
Molecular Weight |
126.12 g/mol |
IUPAC Name |
1,3-diazidopropane |
InChI |
InChI=1S/C3H6N6/c4-8-6-2-1-3-7-9-5/h1-3H2 |
InChI Key |
WXZXTRCKSOLGKX-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diazidopropane and Its Derivatives
Classical Synthesis Routes for 1,3-Diazidopropane
The most established method for preparing this compound involves the conversion of a suitable three-carbon dihalo-precursor through a double nucleophilic substitution.
The primary and most widely reported route for synthesizing this compound is the reaction of 1,3-dibromopropane (B121459) with an azide (B81097) salt, typically sodium azide (NaN₃). researchgate.netrsc.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) process, where the azide ion (N₃⁻) acts as the nucleophile, displacing the bromide ions. The reaction proceeds in two steps, with the initial substitution forming the intermediate 1-azido-3-bromopropane (B6266201), which then undergoes a second substitution to yield the final this compound product. One reported synthesis involves adding 1,3-dibromopropane to a solution of sodium azide in dimethylformamide (DMF) and stirring the mixture at room temperature for 20 hours. researchgate.net
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include the solvent, temperature, reaction time, and the stoichiometry of the reactants. rsc.orgsemanticscholar.org A significant molar excess of sodium azide is often employed to drive the reaction to completion and ensure the disubstitution of the dibromoalkane. researchgate.netrsc.org For instance, a successful synthesis yielding 84.4% of this compound used a five-fold molar excess of sodium azide in DMF at room temperature. researchgate.net Another approach utilizes microwave-assisted synthesis, which can significantly reduce the reaction time. In one such method, heating 1,3-dibromopropane with a 2.5-molar equivalent of sodium azide in water at 120-140°C for 1-4 hours in a microwave synthesizer afforded the product in 78% yield. rsc.org
Table 1: Selected Synthetic Conditions for this compound from 1,3-Dibromopropane
| Precursor | Azide Source | Stoichiometry (Azide:Precursor) | Solvent | Conditions | Yield | Reference |
| 1,3-Dibromopropane | Sodium Azide | 5 : 1 | DMF | Room Temp, 20 h | 84.4% | researchgate.net |
| 1,3-Dibromopropane | Sodium Azide | 2.5 : 1 | Water | Microwave, 120-140°C, 1-4 h | 78% | rsc.org |
A significant challenge in the synthesis of this compound from 1,3-dibromopropane is controlling selectivity and minimizing the formation of by-products. catalysis.blognih.govfrontiersin.org The primary by-product is the mono-substituted intermediate, 1-azido-3-bromopropane. The reaction of 1,3-dibromopropane with sodium azide can result in a mixture containing the desired this compound, the monoazide by-product, and unreacted starting material. For example, one reaction yielded only 46% of the monoazide, alongside 27% of the diazide and 27% unreacted dibromopropane. Achieving a high yield of the diazide requires pushing the reaction equilibrium towards the di-substituted product, which can be difficult and often necessitates careful control over stoichiometry and reaction conditions to prevent a complex product mixture that requires extensive purification.
To circumvent some of the challenges associated with 1,3-dibromopropane or to access specific derivatives, alternative precursors have been utilized. One such approach involves the synthesis of this compound-2-ol starting from 1,3-dichloropropan-2-ol. In this procedure, 1,3-dichloropropan-2-ol is reacted with sodium azide in DMF at 80°C for 5 hours, yielding the diazido alcohol derivative. ceon.rs Another starting material for producing the 1,3-dihalopropane precursor is 1,3-propanediol (B51772) (trimethylene glycol), which can be converted to 1,3-dibromopropane by reacting it with hydrobromic acid and sulfuric acid or with phosphorus tribromide. prepchem.comsciencemadness.org
Nucleophilic Substitution Reactions (e.g., from 1,3-Dibromopropane)
Optimization of Reaction Conditions and Stoichiometry
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical properties. These syntheses often employ fundamental organic reactions, including condensation reactions, to build more complex molecular architectures around the azidopropane core.
A condensation reaction is a class of organic reaction in which two molecules combine to form a larger molecule, together with the loss of a small molecule such as water or methanol. numberanalytics.comsigmaaldrich.com This strategy has been applied to the synthesis of substituted diazidopropane derivatives. For example, 2-nitro-1,3-diazidopropane derivatives have been synthesized through a pathway that includes a condensation reaction. researchgate.net Another example involves the esterification, a type of condensation, of this compound-2-ol. ceon.rs In this synthesis, the hydroxyl group of this compound-2-ol is reacted with furan-2,5-dicarbonyl dichloride in toluene. This reaction proceeds via a condensation mechanism where the alcohol displaces the chloride on the acyl chloride, forming an ester linkage and releasing HCl. The result is the formation of bis(1,3-diazidopropan-2-yl) furan-2,5-dicarboxylate, a more complex molecule featuring two this compound units. ceon.rs Such reactions are pivotal for creating structurally diverse azidopropane derivatives for various applications. mdpi.commdpi.com
Sulfonylation and Subsequent Azido-Substitution Strategies
A prevalent and effective method for the synthesis of this compound and its substituted analogs involves a two-step process: sulfonylation of a diol precursor followed by nucleophilic substitution with an azide salt. This strategy is particularly useful for converting hydroxyl groups, which are poor leaving groups, into sulfonate esters, which are excellent leaving groups for subsequent substitution reactions.
The synthesis of 2-methyl-2-nitro-1,3-diazidopropane (NMPA), a low-molecular-weight plasticizer, exemplifies this approach. The process begins with the condensation of nitroethane and formaldehyde (B43269), followed by sulfonylation and then azido-substitution. researchgate.net Similarly, 1,1,1-tris(azidomethyl)ethane (TMETA) is synthesized from trimethylolethane through sulfonylation and subsequent azide substitution. researchgate.net
A detailed example is the synthesis of 1,3-diazido-2-ethyl-2-nitropropane (DAENP). tandfonline.com This process starts with the condensation of 1-nitropropane (B105015) with formaldehyde to produce 2-ethyl-2-nitro-1,3-propanediol. This diol is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form the corresponding ditosylate, 2-ethyl-2-nitro-1,3-bis(p-toluenesulfonyl) propyl ester. tandfonline.com In the final step, the ditosylate is reacted with sodium azide (NaN₃) in a suitable solvent, such as dimethylformamide (DMF), to yield the desired 1,3-diazido-2-ethyl-2-nitropropane. tandfonline.com The azide ion (N₃⁻) acts as a nucleophile, displacing the tosylate groups.
The efficiency of the azido-substitution step can be influenced by several factors, including the molar ratio of reactants, reaction temperature, and duration. For instance, in the synthesis of TMETA, a molar ratio of the tosylated intermediate to sodium azide of 1:4.5, a temperature of 105-110°C, and a reaction time of 48 hours were found to be optimal, leading to a yield of up to 92.25%. researchgate.net For NMPA synthesis, optimal conditions for the azido-substitution were found to be a temperature of 93-95°C for 30 hours in dimethyl sulfoxide (B87167) (DMSO), achieving a yield of 71.5%. researchgate.net
Multi-step Synthetic Sequences for Complex Diazidopropane Derivatives
The synthesis of more complex derivatives of this compound often requires multi-step sequences that go beyond simple sulfonylation and azidation. These sequences are designed to build molecular complexity and introduce various functional groups.
For example, the synthesis of 2-methyl-2-azidomethyl-1,3-diazidopropane involves a sequence of aldol (B89426) condensation, esterification, and azidation starting from formaldehyde and acetaldehyde. google.com Another route to the same compound starts with nitromethane (B149229) and involves aldol condensation, esterification, reduction, and finally, azidation. google.com
The synthesis of 2-nitro-1,3-diazidopropane derivatives has been achieved through a three-step process involving a condensation reaction, a substitution reaction, and azidation. researchgate.net This general approach allows for the introduction of different substituents at the 2-position of the propane (B168953) chain. For instance, 1,3-di(azido-acetoxy)-2-ethyl-2-nitropropane (ENPEA) was synthesized from azidoacetic acid and 2-ethyl-2-nitro-1,3-propanediol. researchgate.net
A notable challenge in some multi-step syntheses is the potential for side reactions. For example, the monoazidation of 1,3-dibromopropane to form 1-azido-3-bromopropane can also produce the disubstituted byproduct, this compound. Careful control of stoichiometry and reaction conditions, such as low temperatures, is necessary to maximize the yield of the desired mono-azidated product.
The following table outlines a multi-step synthesis for a complex diazidopropane derivative:
| Step | Starting Materials | Reagents | Intermediate/Product | Key Transformation |
|---|---|---|---|---|
| 1 | 1-Nitropropane, Formaldehyde | Base catalyst | 2-Ethyl-2-nitro-1,3-propanediol | Aldol Condensation |
| 2 | 2-Ethyl-2-nitro-1,3-propanediol | p-Toluenesulfonyl chloride, Pyridine | 2-Ethyl-2-nitro-1,3-bis(p-toluenesulfonyl) propyl ester | Sulfonylation |
| 3 | 2-Ethyl-2-nitro-1,3-bis(p-toluenesulfonyl) propyl ester | Sodium azide, DMF | 1,3-Diazido-2-ethyl-2-nitropropane (DAENP) | Azido-Substitution |
Advanced Synthetic Techniques and Yield Optimization
To improve the efficiency, safety, and environmental impact of synthesizing this compound and its derivatives, researchers have explored advanced synthetic techniques. These methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to conventional heating methods.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as rapid heating, increased reaction rates, and often higher product yields. nih.govscielo.org.zarsc.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles and other organic compounds. nih.govscielo.org.zarsc.org
In the context of azide synthesis, microwave irradiation can significantly reduce reaction times. For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which can be conceptually related to the formation of nitrogen-rich compounds, was achieved in minutes with microwave assistance, compared to hours with conventional heating. nih.gov While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the general applicability of this technique to nucleophilic substitution reactions suggests its potential for optimizing the azidation step. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts. mdpi.com
Catalyst Systems in Diazidopropane Synthesis
The use of catalysts is another key strategy for optimizing the synthesis of diazidopropane derivatives. Catalysts can facilitate reactions, improve selectivity, and allow for milder reaction conditions. While the direct catalytic synthesis of this compound from simple precursors is not extensively documented in the provided results, related catalytic systems for azide synthesis and C-N bond formation are relevant.
Transition metal catalysts, such as those based on palladium, copper, and ruthenium, are widely used in C-N bond-forming reactions. frontiersin.orgmdpi.com For instance, palladium-N-heterocyclic carbene (NHC) complexes, like the PEPPSI™ catalyst, are highly stable and efficient for cross-coupling reactions, including aminations. sigmaaldrich.com While these are typically used for aryl-amine coupling, the principles could be adapted for specific applications in aliphatic azide synthesis.
The following table summarizes the impact of advanced synthetic techniques on reaction parameters:
| Technique | Parameter | Conventional Method | Advanced Method | Reference |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Reaction Time | Hours | Minutes | nih.govscielo.org.za |
| Yield | Often lower | Often higher | mdpi.com | |
| Catalysis | Reaction Conditions | Harsh (high temp/pressure) | Milder | sigmaaldrich.com |
| Selectivity | May be lower | Often higher | frontiersin.org |
Methodologies for Structural Characterization in Synthetic Research
The unambiguous determination of the structure of newly synthesized this compound derivatives is paramount. A combination of spectroscopic and analytical techniques is employed to confirm the molecular structure and assess the purity of the products.
Infrared (IR) Spectroscopy is a fundamental tool for identifying the presence of the azide functional group. The azide group exhibits a characteristic strong and sharp absorption band in the region of 2090–2100 cm⁻¹. This peak is a key diagnostic feature in the characterization of diazidopropane compounds. researchgate.netresearchgate.netresearchgate.net
Elemental Analysis determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared with the calculated theoretical values for the proposed molecular formula to confirm the elemental composition of the synthesized molecule. researchgate.netresearchgate.nettandfonline.com
Mass Spectrometry (MS) is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. researchgate.net This provides direct evidence for the molecular formula of the synthesized diazidopropane derivative.
X-ray Crystallography offers the most definitive structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined. d-nb.info
The following table summarizes the key characterization techniques and the information they provide for this compound derivatives:
| Technique | Information Obtained | Key Diagnostic Feature | Reference |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Presence of functional groups | Strong, sharp peak at ~2100 cm⁻¹ for the azide group | researchgate.netresearchgate.netresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Connectivity of atoms (C-H framework) | Chemical shifts and coupling constants consistent with the proposed structure | researchgate.netresearchgate.nettandfonline.comresearchgate.netd-nb.info |
| Elemental Analysis | Elemental composition (C, H, N percentages) | Agreement between experimental and calculated elemental percentages | researchgate.netresearchgate.nettandfonline.com |
| Mass Spectrometry (MS) | Molecular weight | Molecular ion peak corresponding to the expected molecular formula | researchgate.net |
| X-ray Crystallography | Three-dimensional molecular structure | Precise bond lengths, bond angles, and conformation | d-nb.info |
Reactivity and Mechanistic Investigations of 1,3 Diazidopropane
Fundamental Reaction Pathways of Organic Azides
Organic azides are a versatile class of compounds in chemistry, largely due to the unique reactivity of the azide (B81097) functional group (–N₃). kit.edu This reactivity stems from its nature as a 1,3-dipole and the exceptional stability of molecular nitrogen (N₂), which makes it an excellent leaving group. kit.eduresearchgate.net The primary reaction pathways for organic azides include cycloadditions, reactions involving the generation of highly reactive nitrene intermediates, and various rearrangements and reductions. kit.edumdpi.comnih.gov
The most prominent reaction is the 1,3-dipolar cycloaddition, particularly with alkynes, which leads to the formation of stable 1,2,3-triazole rings. mdpi.comnih.gov This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry". wikipedia.orgorganic-chemistry.org Besides alkynes, azides can react with other dipolarophiles like alkenes, nitriles, and enamines. unibo.it
Another significant pathway for organic azides involves the loss of N₂, typically induced by heat or photolysis, to generate a highly reactive nitrene intermediate. mdpi.comnih.govresearchgate.net These nitrenes can undergo a variety of subsequent reactions, including insertion into C-H bonds and addition to double bonds, making organic azides, especially those with multiple azide groups, effective cross-linking agents in polymer and materials science. mdpi.comnih.gov
Other notable reactions of organic azides include:
Staudinger Reduction/Ligation: Reaction with phosphines to form iminophosphoranes, which can be hydrolyzed to primary amines. kit.eduwikipedia.org
Aza-Wittig Reaction: The reaction of the intermediate iminophosphorane with carbonyl compounds to yield imines. kit.eduwikipedia.org
Curtius Rearrangement: The thermal or photochemical rearrangement of acyl azides to isocyanates. kit.eduresearchgate.net
Schmidt Reaction: A reaction involving the addition of hydrazoic acid to a carbonyl compound, followed by rearrangement. kit.edu
The azide group can act as a nucleophile, an electrophile, or a radical acceptor, contributing to its wide range of reactivity. kit.eduresearchgate.net The stability and reactivity of an organic azide can be influenced by the organic substituent attached to it; for instance, aliphatic azides are generally more stable than those with adjacent olefinic or aromatic groups. kit.edu
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
The 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for forming a five-membered 1,2,3-triazole ring. wikipedia.orgorganic-chemistry.orgsci-hub.se This reaction falls under the umbrella of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform. organic-chemistry.orgwiley-vch.de While the thermal Huisgen cycloaddition often requires high temperatures and results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles), catalyzed versions have been developed to overcome these limitations. organic-chemistry.orgbeilstein-journals.org
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1,3-Diazidopropane
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, offering significant rate acceleration (10⁷ to 10⁸ times faster than the uncatalyzed version) and excellent regioselectivity. organic-chemistry.orgbeilstein-journals.org This reaction is highly efficient for joining terminal alkynes and azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The bifunctional nature of this compound makes it a valuable building block in CuAAC, allowing for the synthesis of bis-1,2,3-triazoles, which can act as linkers or be incorporated into larger molecular architectures and polymers. researchgate.netbeilstein-journals.org
The reaction is robust, tolerating a wide variety of functional groups and can be performed in various solvents, including water, over a broad pH range (4-12). organic-chemistry.orgnih.gov The use of this compound in CuAAC has been demonstrated in the synthesis of various complex molecules, including bis-triazole derivatives with potential biological activities and for linking molecules to surfaces. researchgate.netnih.govmdpi.com For instance, this compound has been used to link acetylene-terminated surfaces to DNA via a CuAAC reaction. researchgate.net
Formation of 1,2,3-Triazole Moieties
The fundamental outcome of the reaction between an azide and an alkyne is the formation of a 1,2,3-triazole, a stable, aromatic five-membered heterocycle. sci-hub.seyoutube.com In the context of CuAAC, when a terminal alkyne reacts with an azide like this compound, the process yields 1,4-disubstituted 1,2,3-triazole moieties. organic-chemistry.orgnih.gov Because this compound possesses two azide groups, it can react with two alkyne molecules, leading to the formation of symmetrical or unsymmetrical bis(1,2,3-triazole) structures. beilstein-journals.orgmdpi.com
The 1,2,3-triazole ring is not merely a linker; it is considered a bioisostere for the amide bond, sharing similar electronic properties and topology, but with enhanced stability against enzymatic degradation, oxidation, and reduction. nih.gov This stability makes triazole-containing compounds, including those derived from this compound, valuable in medicinal chemistry and materials science. nih.govresearchgate.net
Regioselectivity and Stereochemical Control in Triazole Formation
A key advantage of the CuAAC reaction over the uncatalyzed thermal Huisgen cycloaddition is its exceptional regioselectivity. organic-chemistry.org The thermal reaction typically produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers because the frontier molecular orbital (HOMO-LUMO) interactions have similar energy levels for both orientations. organic-chemistry.orgnih.gov In contrast, the copper(I)-catalyzed mechanism proceeds through a pathway that exclusively yields the 1,4-disubstituted regioisomer. organic-chemistry.orgnih.gov
The mechanism does not involve a concerted cycloaddition. Instead, it is a stepwise process initiated by the formation of a copper(I) acetylide intermediate. nih.govijrpc.com The azide then coordinates to the copper center, which facilitates the nucleophilic attack of the acetylide's β-carbon onto the terminal nitrogen of the azide. nih.gov This controlled, stepwise sequence dictates the formation of only the 1,4-regioisomer. nih.govrsc.org
It is worth noting that other catalysts, such as ruthenium, can favor the formation of the opposite 1,5-disubstituted regioisomer (RuAAC), providing complementary regiochemical control. organic-chemistry.orgwikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative click chemistry strategy that circumvents the need for a potentially toxic copper catalyst. glenresearch.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. glenresearch.com The driving force for the reaction is the release of ring strain as the alkyne is converted to a more stable triazole ring. glenresearch.commagtech.com.cn
SPAAC is a bioorthogonal reaction, meaning it can proceed within biological systems without interfering with native biochemical processes. rsc.org Like CuAAC, it is a 1,3-dipolar cycloaddition that forms a stable 1,2,3-triazole. wikipedia.org While the reaction rates of SPAAC can be slower than CuAAC, modifications to the cyclooctyne structure have been developed to increase reaction kinetics. wikipedia.orgnih.gov Although less commonly cited specifically with this compound in the provided results, its utility as a bifunctional azide makes it a suitable partner for reactions with molecules containing two strained alkyne groups, or for cross-linking applications in biological contexts where copper catalysis is undesirable. rsc.org
Kinetic and Mechanistic Aspects of Click Reactions Involving this compound
The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is widely accepted that the reaction is not a concerted pericyclic process but rather a stepwise pathway involving copper intermediates. wiley-vch.debeilstein-journals.org DFT (Density Functional Theory) calculations and kinetic studies support a mechanism that begins with the formation of a copper(I) acetylide. nih.govrsc.org The presence of multiple copper atoms in the catalytic cycle, forming a dinuclear copper acetylide complex, is now a widely accepted feature that explains the high reaction rate. beilstein-journals.orgnih.gov This dinuclear complex has a much higher nucleophilic character than the un-catalyzed alkyne, drastically lowering the activation energy compared to the thermal reaction. nih.gov
The rate-determining step can vary depending on the specific substrates and conditions, but it often involves the initial coordination steps or the final protonolysis to release the triazole product and regenerate the catalyst. ijrpc.comnih.gov A study using 1,3-diazidopropan-2-ol demonstrated that CuAAC reactions could proceed efficiently with very low catalyst loading (0.5 mg/mmol of a copper(I) phenylacetylide complex), highlighting the catalytic efficiency of the process. mdpi.com
The reaction kinetics are significantly influenced by the ligands used to stabilize the copper(I) catalyst and the solvent. organic-chemistry.orgnih.gov While the reaction is generally very fast, with rate constants around 1 s⁻¹ at room temperature, the specific rate depends on the concentration and nature of the reactants and the catalyst system. ijrpc.com
Other Rearrangement Reactions
The 1,3-diaza-Claisen rearrangement is a significant vulcanchem.comvulcanchem.com-sigmatropic rearrangement in organic synthesis, utilized for the formation of complex guanidines. uvm.eduuvm.edu The process is typically initiated by converting an electron-deficient thiourea (B124793) or isothiourea into a highly electrophilic carbodiimide (B86325) intermediate. uvm.edu This intermediate then reacts with a tertiary allylic amine to proceed through the rearrangement. uvm.edu
Investigations into the intramolecular version of this rearrangement have employed a strategy of tethering the reacting moieties. nih.govnih.gov In this approach, isothioureas tethered to tertiary allylic amines are treated with reagents like silver triflate (AgOTf) and triethylamine (B128534) (Et₃N) or mercury(II) salts to generate the requisite carbodiimide. nih.govnih.gov The subsequent intramolecular reaction leads to the formation of substituted guanidines. nih.gov
The length and nature of the tether connecting the amine and the carbodiimide precursor are critical. Studies have shown that the methodology works optimally with two-carbon tethers. uvm.edu While substrates with three-carbon tethers, analogous to the backbone of this compound, do form the corresponding intermediate carbodiimides, the subsequent rearrangement is often impeded. uvm.edu Mechanistic studies using Density Functional Theory (DFT) calculations have been employed to understand the energetics of these pathways and corroborate experimental findings. uvm.edunih.gov
A key challenge in these reactions is the potential for competing reaction mechanisms. For instance, residual silver salts from the carbodiimide formation step can promote an alternative ionic mechanism, which leads to scrambling in deuterium-labeling studies, as opposed to the clean transposition expected from a concerted sigmatropic rearrangement. nih.gov
A central feature of the 1,3-diaza-Claisen rearrangement mechanism is the formation of a zwitterionic intermediate. uvm.eduuvm.edu This species arises from the intramolecular cyclization of the tertiary allylic amine onto the electrophilic carbodiimide. uvm.edunih.gov This cyclization results in the formation of zwitterionic spirocycles, which are poised to undergo the vulcanchem.comvulcanchem.com-sigmatropic shift to yield the final guanidine (B92328) product. uvm.edu
The stability of this zwitterionic intermediate is a decisive factor for the success of the rearrangement. Research has demonstrated that while three-carbon tethers successfully lead to the generation of zwitterionic intermediates, these species can be unstable and fail to proceed through the rearrangement pathway. uvm.edu
DFT calculations have been instrumental in exploring the reaction pathways, revealing that in some systems, a cationic 1,3-diaza-Claisen rearrangement, which occurs after the protonation of the zwitterionic intermediate, is a lower energy pathway than the direct rearrangement of the zwitterion itself. nih.gov The formation of zwitterionic intermediates is not limited to Claisen rearrangements; the reaction of this compound has also been noted to produce zwitterionic species in other contexts, such as in reactions with electron-deficient ruthenium complexes. researchgate.net
1,3-Diaza-Claisen Rearrangement Studies
Investigations into Thermal Reactivity and Decomposition Mechanisms
The thermal behavior of this compound and its derivatives is of significant interest due to the energetic nature of the azide functional group. Differential Scanning Calorimetry (DSC) has been a primary tool for evaluating the thermal stability of these compounds.
An investigation into the stability of several commonly used diazides reported that this compound is thermally stable up to 175 °C. researchgate.net Another study involving its use as a monomer for creating nanosponges reported a decomposition temperature of approximately 230 °C in DSC experiments. beilstein-journals.org The discrepancy in these reported values highlights the influence of experimental conditions such as heating rate on the observed decomposition temperature. The decomposition process is characterized by a strong exothermic event, corresponding to the release of nitrogen gas. researchgate.net
Studies on substituted this compound derivatives provide further insight into the factors affecting thermal stability. The introduction of other functional groups can significantly alter the decomposition profile. For example, derivatives containing nitro groups have been studied as potential energetic plasticizers. researchgate.netresearchgate.net The pyrolysis mechanism for these compounds is thought to begin with the cooperative rupture of the N–N₂ bond. researchgate.net
Below is a table summarizing the thermal decomposition data for this compound and some of its derivatives from various studies.
| Compound | Decomposition Onset/Peak Temperature (°C) | Enthalpy of Decomposition (J/g) | Activation Energy (kJ/mol) | Analysis Method |
| This compound | Stable up to 175 °C researchgate.net | Not Reported | Not Reported | DSC |
| This compound | ~230 °C beilstein-journals.org | Not Reported | Not Reported | DSC |
| 1,3-Diazido-propan-2-one | Onset at 100 °C, Peak at 138 °C researchgate.net | -1047 researchgate.net | Not Reported | DSC |
| 1,3-Diazido-2-ethyl-2-nitropropane (DAENP) | Stable up to 196 °C researchgate.net | 2056 researchgate.net | Not Reported | Not Specified |
| 1,3-Diazido-2-methyl-2-nitropropane (DAMNP) | Peak at 234.2 °C researchgate.net | Not Reported | Not Reported | Not Specified |
| 2-Nitro-2-azidomethylene-1,3-diazidopropane | Peak at 231 °C ntrem.com | 1665 ntrem.com | 101.02 ntrem.com | DSC |
This table presents data from different research sources and is for informational purposes. Experimental conditions may vary.
Applications of 1,3 Diazidopropane in Advanced Chemical Synthesis
Polymer and Materials Science Applications
In polymer and materials science, 1,3-diazidopropane serves as a crucial linker and functionalizing agent. Its ability to connect polymer chains and introduce specific functionalities through click chemistry has led to the development of novel materials with tailored properties.
Use as a Difunctional Linker in Polymer Dimerization
One of the key applications of this compound is as a difunctional small molecule linker for the dimerization of polymers. This process involves the coupling of two polymer chains through the this compound molecule. A notable example is the dimerization of polymers such as dibenzocyclooctyne-terminated polystyrene (PS) and poly(ethylene oxide) (PEO) via the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. dtic.mil This method is particularly effective for creating symmetric polymers with complex topologies. dtic.mil The conjugation of an end-functionalized polymer with a difunctional linker like this compound typically follows a two-step reaction process, providing a straightforward route to polymer dimers. dtic.mil
| Polymer Precursor | Linker | Reaction Type | Resulting Dimer | Reference |
| Dibenzocyclooctyne-terminated Polystyrene (PS) | This compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Polystyrene Dimer | dtic.mil |
| Dibenzocyclooctyne-terminated Poly(ethylene oxide) (PEO) | This compound | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Poly(ethylene oxide) Dimer | dtic.mil |
Synthesis of Functionalized Polymers via Click Chemistry
The azide (B81097) groups of this compound are ideal functional handles for "click" chemistry, a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. This has been extensively exploited for the synthesis of a wide array of functionalized polymers. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction used for this purpose, enabling the connection of different polymer blocks and the introduction of various functionalities. rsc.org
The functionalization of carbon nanotubes (CNTs) with polymers can enhance their dispersibility and compatibility with polymer matrices, opening up possibilities for new nanocomposite materials. This compound has been utilized in the surface-confined polyaddition on azido-functionalized multiwalled carbon nanotubes (MWCNTs). In this approach, MWCNTs are first modified to introduce azidophenyl groups. Subsequently, a polyaddition reaction between α,ω-bis(O-propargyl) diethylene glycol and this compound is carried out in the presence of these functionalized nanotubes. medcraveonline.comresearchgate.net This results in the formation of robust polytriazole-grafted MWCNTs, where the polymer chains are covalently attached to the nanotube surface. medcraveonline.comresearchgate.net This method demonstrates the versatility of diazonium salts and click polymerization for creating advanced CNT-polymer nanocomposites. medcraveonline.com
In the field of energetic materials, this compound and its derivatives are valuable precursors for the synthesis of energetic polymers. The high nitrogen content and the energy released upon decomposition of the azide groups contribute to the energetic properties of the resulting materials. For instance, derivatives of this compound, such as 2,2-dinitro-1,3-diazidopropane, are considered important intermediates in the preparation of energetic polymers due to their high reactivity with acetylenic and other unsaturated compounds. mdpi.com The ability of the azido (B1232118) groups to undergo 1,3-dipolar cycloadditions makes these polyazido compounds useful starting materials for synthesizing polymeric materials for applications such as gas generators. mdpi.com Research has also focused on the synthesis and characterization of energetic plasticizers like 1,3-diazido-2-ethyl-2-nitropropane (DAENP), which can be incorporated into energetic binders such as glycidyl (B131873) azide polymer (GAP). researchgate.netmdpi.com
Grafting Polymers onto Carbon Nanotubes
Crosslinking Strategies in Polymer Chemistry
The difunctional nature of this compound makes it an effective crosslinking agent in polymer chemistry. Crosslinking involves the formation of chemical bonds between polymer chains, creating a three-dimensional network structure. specialchem.com This process significantly alters the physical properties of the polymer, generally leading to increased rigidity, thermal stability, and solvent resistance. dtic.milmdpi.com
When used as a crosslinker, this compound can react with polymer chains containing suitable functional groups, such as alkynes, through cycloaddition reactions. This creates covalent linkages between the chains. The density of these crosslinks, which can be controlled by the amount of this compound added, has a profound impact on the final properties of the material. nih.gov For example, low crosslink densities can increase the viscosity of polymer melts, while higher densities can transform gummy polymers into elastomers or even rigid thermosets. specialchem.com This strategy is a powerful tool for tailoring the mechanical and thermal properties of polymers for specific applications.
Construction of Complex Heterocyclic Systems
Beyond polymer science, this compound is a valuable synthon for the construction of complex heterocyclic compounds, particularly those containing multiple nitrogen atoms. The twin azide functionalities allow for the creation of molecules with twofold symmetry or for participation in sequential or tandem reactions to build intricate molecular architectures.
A prime example is the synthesis of bis-1,2,3-triazoles. Through a "click" reaction with terminal alkynes like ethyl propiolate or phenylacetylene, this compound can efficiently form bis-triazole derivatives in high yields. mdpi.com This strategy has been employed in the development of more complex structures, such as bis-1,2,3-triazole-linked pyrrolo[3,4-b]pyridine peptidomimetic dimers. mdpi.com In these syntheses, a complex terminal alkyne is first prepared and then reacted with this compound in a double copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield the dimeric product. mdpi.com These reactions highlight the utility of this compound in multicomponent strategies for the rapid assembly of diverse and complex heterocyclic scaffolds. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Heterocyclic Product | Reference |
| This compound | Ethyl propiolate | Click Reaction | Bis-triazole | mdpi.com |
| This compound | Phenylacetylene | Click Reaction | Bis-triazole | mdpi.com |
| This compound | Pyrrolo[3,4-b]pyridin-5-one derivative (alkyne-functionalized) | Double CuAAC | Bis-1,2,3-triazole-linked pyrrolo[3,4-b]pyridine peptidomimetic dimer | mdpi.com |
Synthesis of Polytriazole Derivatives
This compound is a key monomer in the synthesis of polytriazole derivatives through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. scielo.org.zaencyclopedia.pub This reaction involves the [3+2] cycloaddition of the terminal azide groups of this compound with molecules containing two alkyne (diynes) groups. rsc.orgrsc.orgrsc.org This process leads to the formation of long-chain polymers characterized by repeating triazole units in their backbone. rsc.orgresearchgate.net
The properties of the resulting polytriazoles can be tailored by varying the structure of the diyne co-monomer. scielo.org.za For instance, the incorporation of specific organic moieties into the diyne can enhance the solubility and photophysical properties of the final polymer. scielo.org.za Researchers have successfully synthesized soluble and thermally stable polytriazoles with high molecular weights and in high yields using this method. rsc.orgrsc.org
One notable application involves the synthesis of fluorescent conjugated polytriazoles. rsc.org By using diynes containing fluorophores, the resulting polymers exhibit strong fluorescence, making them suitable for applications in chemical sensing. rsc.org For example, polytriazoles containing 2,5-diphenyl-1,3,4-oxadiazole (B188118) moieties have been shown to be highly sensitive and selective fluorescent chemosensors for specific metal ions. rsc.org
Table 1: Examples of Polytriazole Synthesis with this compound
| Diyne Co-monomer | Resulting Polytriazole Characteristics | Potential Application |
| α-ω-bis(O-propargyl) diethylene glycol | Robust, grafted onto carbon nanotubes | Nanocomposite materials researchgate.net |
| Aldehyde-activated internal diynes | Post-functionalizable, aggregation-induced emission | Chemosensors, functional materials rsc.org |
| Aromatic diynes with oxadiazole moieties | Fluorescent, metal ion sensing capabilities | Fluorescent chemosensors rsc.org |
| 3,6-bis-propargyloxy-1,2,4,5-tetrazine | Energetic polymer with tetrazine in the scaffold | Energetic materials rsc.org |
Multi-Component Reactions (MCR) Incorporating this compound
While direct examples of this compound in multi-component reactions (MCRs) for the synthesis of peptidomimetics are not extensively documented in the provided search results, the principles of MCRs and the reactivity of azides suggest its potential in this area. scielo.brorganic-chemistry.orgbeilstein-journals.orgnih.govnih.gov MCRs are powerful tools in medicinal chemistry that combine three or more reactants in a single step to create complex molecules, such as peptidomimetics, which mimic the structure and function of peptides. scielo.brbeilstein-journals.orgnih.gov
Isocyanide-based MCRs, like the Ugi and Passerini reactions, are particularly relevant for synthesizing peptide-like structures. organic-chemistry.orgbeilstein-journals.org These reactions often produce linear products that can be subsequently cyclized to create constrained peptidomimetics with enhanced biological activity. beilstein-journals.orgnih.gov The incorporation of bifunctional components bearing reactive groups like azides is a key strategy for these cyclization steps. beilstein-journals.org
Given that this compound possesses two azide functionalities, it could theoretically be used as a linker in sequential MCR and click chemistry approaches. For instance, an MCR could be used to build a peptide-like scaffold containing an alkyne group. beilstein-journals.org Subsequently, this compound could be used to link two of these scaffolds together via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition, leading to the formation of a dimeric peptidomimetic or a cyclized structure.
Development of Peptidomimetics and Bioactive Scaffolds
The development of peptidomimetics and other bioactive scaffolds often relies on creating complex molecular architectures with well-defined three-dimensional structures. beilstein-journals.orgnih.gov The azide group is a valuable functional group in this context due to its participation in highly selective "click" reactions. mdpi.com
While the direct use of this compound in complex bioactive scaffold synthesis is an emerging area, its role as a versatile linker is evident. For example, it has been used to prepare dimers of polymers by reacting with dibenzocyclooctyne-terminated polystyrene. researchgate.net This demonstrates its capability to link large molecules, a principle that can be extended to the synthesis of complex bioactive scaffolds. The triazole ring formed from the azide-alkyne cycloaddition is not just a linker but can also be a crucial part of the bioactive molecule's pharmacophore. encyclopedia.pub
Surface Functionalization and Bio-Conjugation Research
This compound plays a significant role in the modification of surfaces to enable the attachment of biomolecules. researchgate.netjkps.or.kr This is crucial for the development of biosensors, medical implants, and other biotechnological devices. nih.govmdpi.com
Immobilization of Biomolecules (e.g., DNA) onto Surfaces
A key application of this compound in this area is the immobilization of DNA onto surfaces. researchgate.net In one strategy, a surface, such as silicon, is first modified with a layer of molecules that have terminal alkyne groups. researchgate.net Then, this compound is used as a linker to attach alkyne-modified single-stranded DNA probes to the surface via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. researchgate.net This creates a stable, covalent linkage between the surface and the DNA. researchgate.net This method allows for the creation of DNA microarrays and other platforms for studying DNA hybridization and for diagnostic purposes. researchgate.netgoogle.comutep.edu
Development of Functional Interfaces
The ability to create well-defined molecular layers on surfaces is critical for the development of functional interfaces. researchgate.net this compound, through its participation in click chemistry, enables the construction of such interfaces with high precision. researchgate.net For example, it has been used to graft polytriazole chains onto the surface of multiwalled carbon nanotubes. researchgate.net This was achieved by first functionalizing the nanotubes with azido groups and then reacting them with a diyne in the presence of this compound. researchgate.net This process creates a robust polymer coating on the nanotubes, modifying their surface properties and creating a functional interface that can be used in nanocomposite materials. researchgate.net
Theoretical and Computational Studies of 1,3 Diazidopropane
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a important tool for examining the intricacies of molecules like 1,3-diazidopropane. By approximating the electron density, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.
Elucidation of Molecular Conformations
Theoretical conformational analysis, often supported by quantum chemical calculations, helps to identify the most stable conformations. mdpi.com For analogous molecules like 1,3-difluoropropane, computational studies have shown that the conformational profile is strongly influenced by the substituents and the surrounding medium. nih.gov In the case of 1,3-difluoropropane, the gg(l) conformation is dominant, a preference that can be rationalized by stabilizing interactions. nih.gov While direct data for this compound is not as prevalent in the provided results, the principles of conformational analysis using DFT would be similarly applied to determine the preferred geometries of its azide (B81097) groups. mdpi.comnih.govnih.govwgtn.ac.nzrsc.org
A systematic theoretical study on the related compound 1,3-diazido-2-methyl-2-nitropropane (DAMNP) utilized the B3LYP/6-31++G** method to investigate its molecular conformations. researchgate.net This level of theory is commonly employed to predict molecular geometries and energies. researchgate.netglobalresearchonline.netnih.gov
Table 1: Representative Conformational Analysis Data for a Related Azido (B1232118) Compound (DAMNP) *
| Conformer | Relative Energy (kcal/mol) | Population (%) |
| Conformer A | 0.00 | 65 |
| Conformer B | 1.25 | 25 |
| Conformer C | 2.50 | 10 |
| Note: This table is illustrative and based on findings for a similar molecule, DAMNP, as detailed information for this compound was not available in the search results. The data demonstrates the type of information obtained from DFT conformational analysis. |
Analysis of Electronic Structure and Bonding
DFT calculations are instrumental in understanding the electronic structure and the nature of chemical bonds within a molecule. researchgate.neteie.grrsc.org For energetic materials like this compound, this analysis can provide insights into their stability and reactivity.
The electronic structure of a molecule is often analyzed through natural bond orbital (NBO) analysis, which examines charge distribution, bond orders, and donor-acceptor interactions. researchgate.net In the study of DAMNP, natural atomic charges, bond orders, and donor-acceptor interactions were analyzed to understand its electronic characteristics. researchgate.net This type of analysis helps in identifying the most reactive sites within the molecule.
Computational Studies of Reaction Mechanisms
Computational chemistry, particularly DFT, plays a vital role in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. sioc-journal.cnescholarship.orguio.nonumberanalytics.comescholarship.org For a molecule like this compound, understanding its decomposition mechanism is critical for assessing its safety and performance as an energetic material.
The thermal decomposition of a similar diazido ester, 1,6-bis(azidoacetoyloxy)hexane (HDBAA), was investigated using a combination of experimental techniques and DFT calculations. researchgate.net The computational analysis helped to rationalize the experimental findings, revealing that the initial step involves the elimination of N₂ to form an imine, with a calculated activation energy of 155.1 kJ/mol. researchgate.net This exothermic reaction then triggers the spontaneous elimination of the second N₂ molecule. researchgate.net Similar computational approaches can be applied to understand the decomposition pathways of this compound.
DFT calculations can also be used to explore the mechanisms of other reactions involving azido compounds, such as cycloadditions. researchgate.net These studies provide detailed insights into the transition states and intermediates involved in the reaction. numberanalytics.com
Quantum Chemical Calculations
Quantum chemical calculations, a broader category that includes DFT, provide a fundamental understanding of molecular systems based on the principles of quantum mechanics.
Energy Profiles and Transition State Analysis
A key application of quantum chemical calculations is the determination of reaction energy profiles. d-nb.infowuxiapptec.comwuxiapptec.com These profiles map the energy of a system as it progresses from reactants to products, highlighting the energy barriers (activation energies) and the stability of intermediates.
The transition state, the highest energy point along the reaction coordinate, is a critical structure that determines the rate of a reaction. wuxiapptec.com Quantum chemical calculations can precisely locate and characterize transition state structures, providing crucial information about the feasibility and kinetics of a reaction pathway. wuxiapptec.com For instance, in the alkylation of pyrazole, transition state calculations showed a single imaginary frequency, confirming the nature of the transition state and helping to explain the observed selectivity. wuxiapptec.com
Table 2: Illustrative Reaction Energy Profile Data *
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants (this compound) | 0.0 |
| 1 | Transition State 1 (N₂ elimination) | Calculated Activation Energy |
| 2 | Intermediate (Iminonitrene) | Calculated Intermediate Energy |
| 3 | Transition State 2 | Calculated Activation Energy |
| 4 | Products | Calculated Reaction Enthalpy |
| Note: This table presents a hypothetical energy profile for the decomposition of this compound. The actual values would need to be determined through specific quantum chemical calculations. |
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.decomputabio.comcore.ac.uk It represents the electrostatic potential on the surface of a molecule, indicating regions that are attractive (negative potential) or repulsive (positive potential) to an approaching electrophile or nucleophile.
MEP analysis is frequently used to identify the most likely sites for chemical reactions. ajchem-a.com For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, MEP analysis showed that the nitrogen atom of the oxadiazole ring is the most probable site for an electrophilic attack. ajchem-a.com Similarly, for this compound, MEP analysis would reveal the electrostatic potential around the azide groups, providing insights into their reactivity towards other molecules. The MEP is typically visualized by mapping its values onto the electron density surface of the molecule, with different colors representing different potential values. uni-muenchen.de
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive, localized Lewis-like structure. uni-muenchen.defaccts.de This analysis provides a quantitative description of bonding in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with fundamental chemical concepts. uni-muenchen.dewisc.edu The NBO method allows for the investigation of charge distribution, hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. researchgate.netwisc.edu
For this compound, NBO analysis can elucidate the electronic characteristics that contribute to its properties. The analysis involves transforming the calculated atomic orbitals into a set of Natural Atomic Orbitals (NAOs), then Natural Hybrid Orbitals (NHOs), and finally Natural Bond Orbitals (NBOs). uni-muenchen.de This process provides a detailed picture of the electron density distribution.
Natural Population Analysis (NPA)
A key component of NBO analysis is the Natural Population Analysis (NPA), which provides a more robust calculation of atomic charges compared to other methods like Mulliken population analysis. The NPA-derived charges for the atoms in this compound would reflect the high electronegativity of the nitrogen atoms, particularly those in the azide groups.
A hypothetical NPA charge distribution for this compound is presented in the table below. The terminal nitrogen atoms of the azide groups are expected to carry a significant negative charge, while the central nitrogen atom of each azide group would be positively charged. The carbon atoms would exhibit charges influenced by the atoms they are bonded to.
Table 1: Hypothetical Natural Charges of this compound
| Atom | Natural Charge (e) | |
|---|---|---|
| C1 | -0.25 | |
| H | +0.20 | |
| C2 | -0.20 | |
| H | +0.20 | |
| C3 | -0.25 | |
| H | +0.20 | |
| N1 | -0.40 | |
| N2 | +0.50 | |
| N3 | -0.45 | |
| N4 | -0.40 | |
| N5 | +0.50 |
Bonding and Hybridization
NBO analysis also details the composition of the bonds within the molecule. It describes the hybridization of the atomic orbitals that form each bond, providing insight into the bonding character. For this compound, the C-C and C-H bonds are expected to be typical sigma (σ) bonds with sp3 hybridization on the carbon atoms. The C-N bond will also be a σ bond, and the azide group will feature a combination of σ and pi (π) bonds.
Table 2: Hypothetical NBO Analysis of Selected Bonds in this compound
| Bond (i) | Type | Occupancy | Polarization |
|---|---|---|---|
| C1 – C2 | σ | 1.998 | C1(50%) C2(50%) |
| C1 – H | σ | 1.997 | C1(58%) H(42%) |
| C1 – N1 | σ | 1.995 | C1(40%) N1(60%) |
| N1 – N2 | σ | 1.992 | N1(45%) N2(55%) |
Donor-Acceptor Interactions and Second-Order Perturbation Theory
A significant aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. The stabilization energy, E(2), associated with these interactions indicates the strength of the delocalization.
In this compound, significant donor-acceptor interactions would be expected between the lone pairs (LP) of the nitrogen atoms and the antibonding orbitals (σ* or π) of adjacent bonds. For instance, the lone pair on a terminal nitrogen of the azide group could donate into the π orbital of the N-N bond, contributing to the resonance stabilization of the azide moiety.
Table 3: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N1) | σ*(C1-C2) | 1.5 |
| LP (N3) | π*(N1-N2) | 45.0 |
The data presented in these tables are illustrative and represent typical values expected from an NBO analysis of an alkyl azide. The actual values would be dependent on the specific computational method and basis set employed in the calculation.
Future Research Directions and Emerging Applications of 1,3 Diazidopropane
1,3-Diazidopropane, a versatile bifunctional chemical intermediate, is at the forefront of significant research endeavors. Its unique structure, featuring two terminal azide (B81097) groups on a flexible propane (B168953) linker, makes it an invaluable building block in various fields. Future research is poised to unlock new synthetic methodologies, expand its role in complex molecular architectures, and leverage its reactivity in advanced chemical processes.
Q & A
Basic: What experimental methodologies are recommended for synthesizing 1,3-Diazidopropane with high purity and yield?
Methodological Answer:
The synthesis of this compound typically involves azidation reactions under controlled conditions. For example, in click chemistry applications, it reacts with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles . Key steps include:
- Sonogashira Coupling : Initial preparation of intermediates (e.g., compound 30 in ) using palladium-catalyzed cross-coupling .
- Desilylation : Removal of protecting groups (e.g., trimethylsilyl) to generate reactive intermediates (compound 31) .
- Azidation : Reacting intermediates with sodium azide (NaN₃) or using ammonia/methanol as solvents to ensure regioselectivity .
Optimization Tips : Monitor reaction progress via FT-IR to track azide peaks (~2100 cm⁻¹) and use column chromatography for purification .
Basic: Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying proton environments (e.g., –N₃ groups resonate at δ 3.5–4.0 ppm) .
- FT-IR Analysis : Detects azide stretches (~2100 cm⁻¹) and validates reaction completion .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and intermediate purity .
Advanced: How can density functional theory (DFT) elucidate reaction mechanisms involving this compound in cycloaddition reactions?
Methodological Answer:
DFT calculations model transition states and regioselectivity in CuAAC reactions. For example:
- Mechanistic Pathways : Compare energy barriers for 1,4- vs. 1,5-triazole regioisomers using Gaussian or ORCA software .
- Solvent Effects : Simulate solvent interactions (e.g., methanol vs. DMF) to predict reaction kinetics .
Validation : Cross-reference computational results with experimental NMR/IR data to resolve discrepancies .
Advanced: How should researchers address contradictory data in literature regarding the thermal stability of this compound?
Methodological Answer:
- Systematic Review : Use PRISMA frameworks to categorize studies by methodology (e.g., DSC vs. TGA for decomposition analysis) .
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., heating rate, atmosphere) to isolate variables .
- Meta-Analysis : Apply statistical tools (ANOVA) to compare decomposition temperatures reported across studies .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to azide explosivity .
- Storage : Store in amber vials at ≤4°C, avoiding contact with heavy metals or acids .
- Waste Disposal : Neutralize azides with sodium nitrite (NaNO₂) or cerium sulfate before disposal .
Advanced: What strategies resolve discrepancies between computational predictions and experimental results in this compound reactivity studies?
Methodological Answer:
- Error Analysis : Quantify basis set limitations in DFT (e.g., B3LYP/6-31G* vs. M06-2X) and recalibrate using experimental benchmarks .
- Hybrid Methods : Combine molecular dynamics (MD) simulations with in situ spectroscopy to capture solvent effects .
Advanced: How can multi-step synthesis pathways involving this compound be optimized to minimize byproducts?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading) .
- In Situ Monitoring : Employ ReactIR or HPLC to detect intermediates and adjust reaction conditions dynamically .
Basic: What role does this compound play in synthesizing functionalized triazoles for biomedical applications?
Methodological Answer:
Its bifunctional azide groups enable dual conjugation in drug delivery systems. For example:
- Bioconjugation : Attach fluorophores or targeting ligands via CuAAC for imaging/therapeutic hybrids .
- Polymer Chemistry : Synthesize cross-linked hydrogels with tunable degradation rates .
Advanced: How do solvent polarity and proticity influence the reactivity of this compound in CuAAC reactions?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH) : Stabilize Cu(I) catalysts, accelerating reaction rates but risking azide protonation .
- Aprotic Solvents (e.g., DMF) : Enhance regioselectivity for 1,4-triazoles but may require higher temperatures .
Methodology : Conduct kinetic studies under varied solvent conditions using stopped-flow techniques .
Advanced: What analytical frameworks are used to compare the catalytic efficiency of copper vs. ruthenium in this compound cycloadditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
